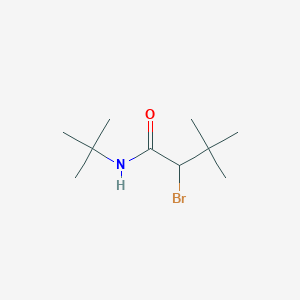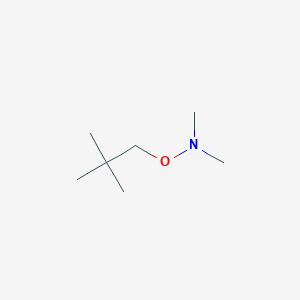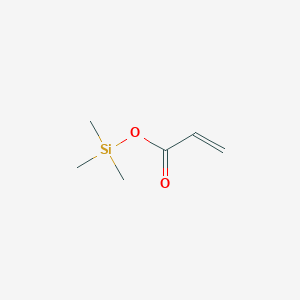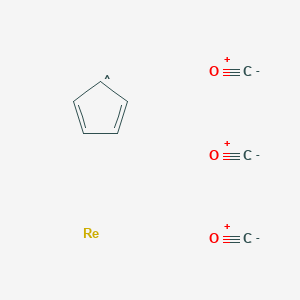
2-bromo-N-tert-butyl-3,3-dimethylbutanamide
Descripción general
Descripción
2-bromo-N-tert-butyl-3,3-dimethylbutanamide is an organic compound with the molecular formula C10H20BrNO . It has a molecular weight of 250.17600 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide consists of a bromine atom attached to a carbon atom, which is also attached to an amide group (N-tert-butyl) and a 3,3-dimethylbutyl group .Physical And Chemical Properties Analysis
2-bromo-N-tert-butyl-3,3-dimethylbutanamide has a density of 1.173g/cm3 and a boiling point of 310.3ºC at 760mmHg . The compound has a flash point of 141.5ºC .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis : A study by Reibenspies, Talaty, and Yusoff (1997) analyzed the crystal and molecular structure of a derivative of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, contributing to the understanding of its physical properties (Reibenspies, Talaty, & Yusoff, 1997).
Nanoparticle Synthesis and Applications : Fischer, Baier, and Mecking (2013) utilized a compound structurally related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide in the synthesis of nanoparticles. These particles exhibited high fluorescence emission, highlighting potential applications in imaging and diagnostics (Fischer, Baier, & Mecking, 2013).
Reactivity and Chemical Transformation : Research by Breunig et al. (2013) explored the reactivity of phosphaboradibenzofulvene, which involves compounds related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide. This study is significant for understanding the chemical behavior of related compounds (Breunig et al., 2013).
Synthesis of Sterically Congested Acetic Acid Derivatives : Hegarty and O'neill (1993) investigated reactions involving similar compounds to synthesize congested acetic acid derivatives, which are valuable in various chemical syntheses (Hegarty & O'neill, 1993).
Organic Light-Emitting Diodes (OLEDs) Development : Danel et al. (2002) synthesized 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, structurally related to 2-bromo-N-tert-butyl-3,3-dimethylbutanamide, for use in OLEDs. This research contributes to the development of more efficient and stable light-emitting materials (Danel et al., 2002).
Propiedades
IUPAC Name |
2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXIPPQGIROOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383553 | |
| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-3,3-dimethylbutanamide | |
CAS RN |
14387-96-3 | |
| Record name | 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)

![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)


![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)

